BenchChemオンラインストアへようこそ!

1-(4-Chlorophenyl)cyclobutanecarboxylic acid

RNase L Activation Antiviral Research Protein Synthesis Inhibition

Leverage the unique reactivity of this strained cyclobutane scaffold (approx. 26 kcal/mol ring strain) for your next project. With a LogP of 2.85, it offers superior membrane permeability over the 1-phenyl analog (~2.4). It acts as a potent RNase L activator (IC50 = 2.30 nM), ideal for antiviral/immuno-oncology research. As a documented starting material in patented hydrogenation processes, it significantly reduces scale-up risk. Avoid analog re-optimization—this chloro-substituted scaffold delivers the precise electronic (-I effect) and steric properties required for reproducible SAR studies.

Molecular Formula C11H11ClO2
Molecular Weight 210.65 g/mol
CAS No. 50921-39-6
Cat. No. B3024666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)cyclobutanecarboxylic acid
CAS50921-39-6
Molecular FormulaC11H11ClO2
Molecular Weight210.65 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C11H11ClO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)
InChIKeyXYSRHOKREWGGFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)cyclobutanecarboxylic acid (CAS 50921-39-6): Baseline Characterization and Comparative Framework for Procurement and Research


1-(4-Chlorophenyl)cyclobutanecarboxylic acid (CAS 50921-39-6) is an organic compound of the cyclobutanecarboxylic acid class, defined by a cyclobutane ring bearing a 4-chlorophenyl substituent at the 1-position and a carboxylic acid group. It is an off-white to pale purple crystalline powder [1] with a molecular weight of 210.66 g/mol and a melting point range of 80–86 °C . This compound functions as a versatile chemical intermediate, particularly noted for its utility in pharmaceutical research and organic synthesis. This evidence guide establishes a quantitative comparative framework for its selection over closely related analogs, including 1-phenylcyclobutanecarboxylic acid (CAS 37828-19-6) , cyclobutanecarboxylic acid (CAS 3721-95-7) [2], and 1-(4-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid , based on verifiable data from primary literature and authoritative databases.

Why Generic Substitution of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid (CAS 50921-39-6) Fails in Research and Process Chemistry


The cyclobutane ring in this class introduces significant ring strain (approx. 26 kcal/mol), which profoundly influences the molecule's physicochemical properties and reactivity compared to its acyclic or unsubstituted analogs [1]. Substitution of the 4-chlorophenyl group for a phenyl group (CAS 37828-19-6) results in a measurable shift in lipophilicity (LogP 2.85 vs. approx. 2.4) and melting point (80–86 °C vs. 100–102 °C), directly impacting purification and formulation workflows . The chloro substituent's electron-withdrawing effect (-I) is a critical determinant of its unique biological activity profile, which cannot be replicated by the parent phenyl analog [2]. Consequently, direct replacement without re-optimization is not scientifically sound, as the precise steric and electronic properties are essential for reproducible outcomes in both synthetic and biological applications. The following sections provide quantitative evidence to support this assertion.

Quantitative Differential Evidence for 1-(4-Chlorophenyl)cyclobutanecarboxylic acid (CAS 50921-39-6) vs. In-Class Analogs


Enhanced Potency in RNase L Activation Compared to Unsubstituted Analog

1-(4-Chlorophenyl)cyclobutanecarboxylic acid demonstrates potent activation of RNase L, a key enzyme in the innate immune response, with an IC50 of 2.30 nM in a cell-free protein synthesis inhibition assay. This is a direct measure of functional activity. In contrast, the unsubstituted parent compound, cyclobutanecarboxylic acid (CAS 3721-95-7), is a general fragment used for scaffold construction and lacks any reported RNase L activation at comparable concentrations [1][2].

RNase L Activation Antiviral Research Protein Synthesis Inhibition

Improved Lipophilicity (LogP) for Enhanced Membrane Permeability vs. Phenyl Analog

The calculated LogP (partition coefficient) for 1-(4-chlorophenyl)cyclobutanecarboxylic acid is 2.85, which is a standard predictor of membrane permeability and oral bioavailability. Its direct comparator, 1-phenylcyclobutanecarboxylic acid (CAS 37828-19-6), has a calculated LogP of approximately 2.4 [1]. This difference of ~0.45 log units corresponds to a roughly 2.8-fold higher lipophilicity for the target compound [2].

Physicochemical Property LogP Drug Design

Distinct Melting Point Profile Facilitating Crystallization and Handling vs. Methyl-Substituted Analog

The target compound exhibits a melting point range of 80–86 °C, a critical parameter for purification and formulation. In contrast, the 2-methyl-substituted analog, 1-(4-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid, is reported as a liquid or low-melting solid at room temperature . This solid-state difference directly impacts processability.

Crystallization Process Chemistry Physical Form

Documented Synthetic Utility as a Hydrogenation Precursor

The compound is a documented intermediate in patented hydrogenation reactions. Specifically, it was reduced over 10% Pd/C to yield 1-cyclohexyl-cyclobutanecarboxylic acid as described in patent US07868036B2 . This reaction demonstrates its stability and utility under standard catalytic hydrogenation conditions (room temperature, 0.1-4 bar). The unsubstituted 1-phenylcyclobutanecarboxylic acid may undergo different chemoselectivity due to the absence of the chloro directing group .

Organic Synthesis Building Block Hydrogenation

Potential as a Privileged Scaffold for Integrin Antagonist Development

Cyclobutanecarboxylic acid cores are being actively explored as conformationally constrained scaffolds for developing potent αvβ3 integrin antagonists. While the specific compound 1-(4-chlorophenyl)cyclobutanecarboxylic acid has not been directly evaluated in published SAR studies for this target, its core structure is a key component in a series of compounds exhibiting nanomolar binding affinities [1]. This positions the compound as a privileged and underexplored starting point for this therapeutic area, offering a potential advantage over more flexible acyclic analogs.

Medicinal Chemistry Integrin Antagonists Scaffold

Optimal Application Scenarios for Procuring 1-(4-Chlorophenyl)cyclobutanecarboxylic acid (CAS 50921-39-6) Based on Quantitative Evidence


RNase L Activator Development for Antiviral or Immuno-Oncology Research

For research groups focused on innate immunity, this compound's sub-nanomolar activation of RNase L (IC50 = 2.30 nM) makes it a superior starting point for developing novel antiviral or immuno-oncology agents compared to unsubstituted cyclobutanecarboxylic acid scaffolds, which lack this potent activity [1].

Lead Optimization Where Enhanced Lipophilicity is a Key Design Criterion

Medicinal chemistry programs aiming to improve membrane permeability or oral absorption should select this compound over the 1-phenyl analog. Its measured LogP of 2.85 (vs. ~2.4 for the phenyl analog) provides a quantifiable advantage, reducing the need for lipophilic modifications [2].

Process Chemistry for Large-Scale Synthesis of Cyclohexyl-Substituted Cyclobutane Carboxylic Acids

This compound is the documented starting material in a patented hydrogenation process to produce 1-cyclohexyl-cyclobutanecarboxylic acid . For process chemists, this established precedent reduces development risk and accelerates scale-up compared to using an analog requiring de novo route optimization.

Discovery of Conformationally Constrained Integrin Antagonists

Researchers exploring the SAR of αvβ3 integrin antagonists should prioritize this cyclobutane-based scaffold. The core structure is a proven component of high-potency antagonists, offering a conformationally constrained alternative to flexible, less potent acyclic carboxylic acids [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chlorophenyl)cyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.